

Quantitative Analysis of Chlorambucil in Human Plasma by UPLC-MS/MS

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Chlorambucil in human plasma. The protocol is designed for high-throughput analysis, offering high sensitivity, selectivity, and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The methodology involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All quantitative data from validation experiments are summarized for clarity, and detailed experimental protocols are provided.

Introduction

Chlorambucil is an alkylating agent used in the treatment of various forms of cancer, including chronic lymphocytic leukemia and lymphomas.[1] Accurate and reliable quantification of Chlorambucil in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity.[2] UPLC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. [3][4] This application note provides a comprehensive protocol for the quantification of



Chlorambucil in human plasma using UPLC-MS/MS, which has been validated to meet regulatory guidelines.

ExperimentalMaterials and Reagents

- Chlorambucil reference standard (≥98% purity)
- Chlorambucil-d8 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- UPLC System: Waters ACQUITY UPLC® or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical Column: ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 x 50 mm or equivalent[3]

UPLC-MS/MS Conditions

Table 1: UPLC Parameters



| Parameter | Value |
|--------------------|---|
| Column | ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 x 50 mm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 3 μL[3] |
| Column Temperature | 40°C[5] |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 1.0 min | 10% to 90% B |
| 1.0 - 1.4 min | 90% B |
| 1.4 - 1.5 min | 90% to 10% B |
| 1.5 - 2.0 min | 10% B (Re-equilibration) |

Table 2: Mass Spectrometry Parameters



| Parameter | Value |
|-------------------------|--|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Chlorambucil | m/z 304.1 → 252.1 |
| Chlorambucil-d8 (IS) | m/z 312.1 → 260.1 |

Protocols

Preparation of Stock and Working Solutions

- Chlorambucil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chlorambucil and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Chlorambucil-d8 and dissolve in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Chlorambucil stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol

The following protocol details a protein precipitation method for the extraction of Chlorambucil from human plasma.

• Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.



- Add 50 μL of plasma sample, calibrator, or QC to the appropriately labeled tube.
- Add 150 μL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex each tube for 1 minute to precipitate proteins.[3]
- Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[3]
- Carefully transfer 100 μL of the supernatant to a clean autosampler vial.
- Inject 3 μL of the supernatant into the UPLC-MS/MS system.[3]



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Caption: Protein Precipitation Workflow for Chlorambucil.

Method Validation

The UPLC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 3. The intra-day and inter-day precision was within 9.11%, and accuracy was not more than 11.07%.[6]

Table 3: Summary of Accuracy and Precision Data



| QC Level | Concentrati on (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|----------|---------------------------|----------------------------------|------------------------------|----------------------------------|------------------------------|
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

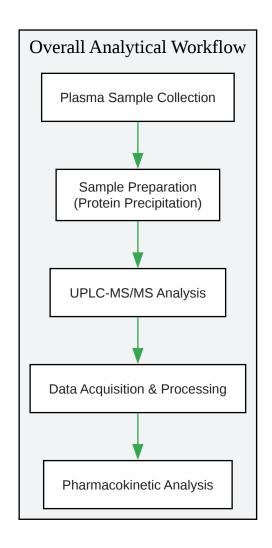
The LOD was determined to be approximately 0.3 ng/mL (signal-to-noise ratio > 3), and the LLOQ was established at 1 ng/mL (signal-to-noise ratio > 10).[7]

The extraction recovery of Chlorambucil was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the protein precipitation method provides a clean extract with minimal ion suppression or enhancement.

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Chlorambucil in human plasma. The chromatographic conditions provided a sharp and symmetrical peak for Chlorambucil with a short retention time, allowing for a rapid analytical run time of 2.0 minutes. The use of a stable isotope-labeled internal standard ensured high precision and accuracy by compensating for any variability in sample preparation and instrument response.[8][9] The validation results confirm that the method is reliable and can be confidently applied to pharmacokinetic and clinical studies.





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Caption: High-Level UPLC-MS/MS Analytical Workflow.

Conclusion

This application note describes a simple, rapid, and robust UPLC-MS/MS method for the quantification of Chlorambucil in human plasma. The method has been thoroughly validated and is shown to be accurate, precise, and sensitive. The straightforward protein precipitation sample preparation makes it amenable to high-throughput analysis. This method is well-suited for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for Chlorambucil.



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